N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride
Description
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS: 36271-21-3) is a diamine derivative featuring a phenylethane backbone with a methyl group on the N1 nitrogen and two amine groups. It exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments. This compound is primarily utilized in organic synthesis, as evidenced by its role in forming imidazo[4,5-b]pyridine derivatives in patent literature . Its synthesis via methylation reactions achieves moderate yields (60%), influenced by steric and electronic factors .
Properties
IUPAC Name |
N'-methyl-N'-phenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h2-6H,7-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWFYNAZAHRMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Basic Synthetic Approach
The primary synthetic method for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride involves the methylation of N-phenylethylenediamine followed by conversion to its dihydrochloride salt. The general reaction scheme is:
- Step 1: Reaction of N-phenylethylenediamine with a methylating agent (commonly methyl iodide or formaldehyde with a reducing agent) to introduce the N1-methyl group.
- Step 2: Treatment of the resulting N1-methyl-N1-phenylethane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.
This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures, often room temperature or slightly elevated, to optimize yield and purity.
Industrial Scale Production
Industrial synthesis follows the same fundamental chemistry but employs larger reactors with precise control over parameters such as temperature, pH, and reaction time to ensure batch-to-batch consistency. The hydrochloride salt formation is usually done by adding concentrated hydrochloric acid to the amine solution, followed by crystallization and filtration to isolate the pure dihydrochloride.
Detailed Preparation Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | N-phenylethylenediamine + methylating agent (e.g., methyl iodide) | Methylation under inert atmosphere, room temperature | High conversion to N1-methyl derivative |
| 2 | Addition of HCl (aqueous) | Formation of dihydrochloride salt, crystallization | Crystalline solid, high purity |
| 3 | Filtration and washing | Removal of impurities, drying under vacuum | Yield typically >75% |
The methylation step can also be performed using reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride, which offers milder conditions and better selectivity.
Alternative Synthetic Methods
Reductive Amination Route
- Starting from N-phenylethylenediamine, formaldehyde is added to form an iminium intermediate.
- The intermediate is reduced using sodium borohydride or sodium cyanoborohydride.
- The product is then converted to the dihydrochloride salt by reaction with hydrochloric acid.
This method is advantageous due to mild reaction conditions and fewer side products.
Direct Alkylation
- Direct alkylation of N-phenylethylenediamine with methyl halides (iodide or bromide) in the presence of a base.
- Followed by acidification to form the dihydrochloride salt.
This method requires careful control to avoid over-alkylation or quaternization.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 20–40 °C | Higher temperatures may increase reaction rate but risk side reactions |
| Solvent | Methanol, ethanol, or aqueous media | Polar solvents favor methylation and salt formation |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of amine groups |
| Reaction Time | 0.5–4 hours | Sufficient for complete methylation and salt formation |
| pH | Acidic (HCl addition) | Essential for dihydrochloride salt crystallization |
Purification and Characterization
- The dihydrochloride salt is typically purified by recrystallization from ethanol or aqueous ethanol.
- Characterization includes melting point determination, NMR spectroscopy (1H and 13C), IR spectroscopy, and elemental analysis.
- The hydrochloride salt exhibits characteristic broad peaks in 1H NMR due to protonated amino groups.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C9H16Cl2N2 |
| Molecular Weight | 223.14 g/mol |
| Physical State | Crystalline solid, soluble in water and organic solvents |
| Melting Point | Typically >230 °C (decomposition) |
| NMR Features | Broad NH peaks at ~9 ppm (protonated amines) |
| Yield | Laboratory synthesis yields ~75–90% depending on method |
| Stability | Stable under normal storage conditions; sensitive to strong bases |
Comparative Analysis with Related Compounds
| Compound | Preparation Method | Key Differences |
|---|---|---|
| N1-Phenylethane-1,2-diamine dihydrochloride | Direct hydrochloride salt formation from N-phenylethylenediamine | Lacks methylation step |
| N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride | Methylation followed by salt formation | Additional methyl group affects reactivity and solubility |
| N1,N1-Dimethyl-1-phenylethane-1,2-diamine | Further methylation steps | More steric hindrance, different biological activity |
Scientific Research Applications
Medicinal Chemistry
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride serves as a chiral building block in drug synthesis. Its structural features allow it to participate in asymmetric synthesis, which is crucial for developing pharmaceuticals with specific biological activities .
Catalysis
The compound has potential applications in catalysis, particularly in reactions that require chiral catalysts. Its ability to stabilize certain reaction intermediates can enhance reaction yields and selectivity.
Biological Studies
Research indicates that this compound may exhibit biological activity due to its amine functional groups. Studies have suggested its involvement in various biological pathways, making it a candidate for further pharmacological investigation .
Case Study 1: Chiral Synthesis
A study published in Molecules highlighted the use of this compound in synthesizing chiral amines. The researchers demonstrated that this compound could be effectively utilized as a chiral auxiliary in asymmetric synthesis, leading to products with high enantiomeric excess .
Case Study 2: Pharmacological Potential
Another investigation focused on the pharmacological properties of this compound. The findings suggested that derivatives of this compound exhibited significant activity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular parameters:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride | C10H16Cl2N2 | 247.16 | Phenylethane backbone, N1-methyl, diamine |
| N1-Methylbenzene-1,2-diamine dihydrochloride | C7H10Cl2N2 | 193.08 | Benzene ring, N1-methyl, vicinal diamines |
| (R)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride | C10H18Cl2N2 | 237.17 | Additional methyl group, chiral center |
| 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | 181.06 | Benzene ring, vicinal diamines |
| N-(1-Naphthyl)ethylenediamine dihydrochloride | C12H16Cl2N2 | 259.18 | Naphthyl substituent, diamine chain |
Key Observations :
- Substituent Effects : The phenyl group in the target compound enhances hydrophobicity compared to aliphatic amines like 1,2-Phenylenediamine dihydrochloride. Naphthyl derivatives (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride) exhibit even greater aromaticity, impacting UV-Vis absorption in biochemical assays .
- Steric and Electronic Factors : The N1-methyl group in the target compound introduces steric hindrance, reducing reactivity compared to unmethylated analogs like 1,2-Phenylenediamine dihydrochloride .
Key Differences :
- The target compound’s phenyl group makes it suitable for metal coordination in catalysis, whereas naphthyl derivatives excel in optical applications due to extended conjugation .
- Unmethylated diamines (e.g., 1,2-Phenylenediamine dihydrochloride) are preferred in colorimetric assays due to higher reactivity .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit high water solubility, but aromatic substituents reduce solubility in non-polar solvents.
Biological Activity
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, also known as N1-Methyl-N1-phenylbenzene-1,2-diamine dihydrochloride, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.26 g/mol
- CAS Number : 50374-92-0
- Structure : The compound features a phenyl group attached to an ethane backbone with two amino groups, which are critical for its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine .
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways. Preliminary data suggest potential interactions with adrenergic receptors, which could explain its effects on cardiovascular functions .
- Antimicrobial Activity : Some studies have reported that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it could be explored for the treatment of disorders such as depression and anxiety.
- Cardiovascular Health : Its effects on adrenergic receptors suggest potential use in managing conditions like hypertension or heart failure.
- Infectious Diseases : The antimicrobial properties may allow for applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for N1-methyl-N1-phenylethane-1,2-diamine dihydrochloride, and how is its purity validated?
The compound is synthesized via reductive methylation of primary amines using formaldehyde as both a methyl donor and reductant. For example, a 60% isolated yield was achieved under transition metal-free conditions with optimized stoichiometry (Table 2, entry 10 in ). Purity is typically validated using <sup>1</sup>H NMR (400 MHz, DMSO-d6), where characteristic peaks include δ 2.89 ppm (N–CH3) and aromatic proton resonances between δ 6.12–7.95 ppm . Quantitative analysis can be supplemented with HPLC (≥95% purity criteria) .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- <sup>1</sup>H NMR : Assignments of methyl groups (δ 2.89 ppm) and aromatic protons (δ 6.12–7.95 ppm) in DMSO-d6 confirm structural integrity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak [M+H]<sup>+</sup> at m/z 454.2 for derivatives .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight, light-resistant containers. The dihydrochloride salt is hygroscopic; exposure to moisture can lead to decomposition or clumping, as observed in analogous ethylenediamine derivatives .
Advanced Research Questions
Q. How can researchers address low yields (<60%) in the methylation synthesis of this compound?
Low yields may arise from competing side reactions (e.g., over-methylation or imine formation). Strategies include:
- Reaction Monitoring : Use TLC or in-situ <sup>1</sup>H NMR to track intermediate imine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reagent solubility and reduce byproducts .
- Stoichiometric Control : Limit formaldehyde excess to prevent over-methylation .
Q. What role does this compound play in multi-step medicinal chemistry syntheses?
It serves as a precursor for bioactive molecules. For example, in Example 254 (), it was used to synthesize a carboximidamide derivative with potential kinase inhibition activity. The ethylenediamine backbone facilitates chelation or hydrogen bonding in target binding .
Q. How can crystallographic data resolve contradictions in structural assignments?
Single-crystal X-ray diffraction (performed using SHELXL) provides unambiguous confirmation of molecular geometry. For hygroscopic salts like this compound, rapid crystallization under inert conditions (e.g., glovebox) is critical to avoid hydrate formation .
Q. What analytical challenges arise when interpreting NMR data for this compound?
- Solvent Effects : Chemical shifts vary significantly between solvents (e.g., DMSO-d6 vs. CDCl3). DMSO may suppress amine proton exchange, simplifying splitting patterns .
- Impurity Peaks : Trace solvents (e.g., residual EtOAc) or byproducts (e.g., unreacted starting material) require careful integration .
Methodological Considerations
Q. How to optimize reaction conditions for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
